Superior Anti-T. cruzi Amastigote Potency Compared to In-Class Analogs
Antiparasitic agent-15 demonstrates the highest potency against the intracellular amastigote form of T. cruzi within its synthesized series of 18 pyridine-thiazolidinones. Its IC₅₀ of 0.60 μM is superior to that of the next most potent analogs: compound 18 (0.64 μM), compound 17 (0.81 μM), and compound 27 (0.89 μM) [1]. This establishes Antiparasitic agent-15 as the most effective in-class compound for targeting this clinically relevant life-cycle stage.
| Evidence Dimension | In vitro potency against T. cruzi amastigotes |
|---|---|
| Target Compound Data | IC₅₀ = 0.60 μM (reported as compound 15) [1] |
| Comparator Or Baseline | Compound 18: IC₅₀ = 0.64 μM; Compound 17: IC₅₀ = 0.81 μM; Compound 27: IC₅₀ = 0.89 μM [1] |
| Quantified Difference | 1.1-fold to 1.5-fold more potent than the closest structural analogs |
| Conditions | In vitro assay against T. cruzi amastigotes; RAW 264.7 macrophage cell line |
Why This Matters
For researchers focusing on the intracellular amastigote stage of T. cruzi, which is responsible for maintaining chronic infection, Antiparasitic agent-15 offers the highest in-class potency, potentially requiring lower concentrations for effective parasite clearance.
- [1] Conceição JMD, Santos ACDS, Brayner FA, Alves LC, et al. Structural design, synthesis, and anti-Trypanosomatidae profile of new Pyridyl-thiazolidinones. Eur J Med Chem. 2023 Jun 5;254:115310. View Source
